HYDROTRIS(3-PHENYLPYRAZOL-1-YL)BORATE POTASSIUM SALT HYDROTRIS(3-PHENYLPYRAZOL-1-YL)BORATE POTASSIUM SALT
Brand Name: Vulcanchem
CAS No.: 106209-98-7
VCID: VC0033852
InChI:
SMILES:
Molecular Formula: C27H22BKN6O3
Molecular Weight: 528.41

HYDROTRIS(3-PHENYLPYRAZOL-1-YL)BORATE POTASSIUM SALT

CAS No.: 106209-98-7

Cat. No.: VC0033852

Molecular Formula: C27H22BKN6O3

Molecular Weight: 528.41

* For research use only. Not for human or veterinary use.

HYDROTRIS(3-PHENYLPYRAZOL-1-YL)BORATE POTASSIUM SALT - 106209-98-7

Specification

CAS No. 106209-98-7
Molecular Formula C27H22BKN6O3
Molecular Weight 528.41

Introduction

STRUCTURAL CHARACTERISTICS AND IDENTIFICATION

CHEMICAL COMPOSITION AND MOLECULAR STRUCTURE

Hydrotris(3-phenylpyrazol-1-yl)borate potassium salt consists of a central boron atom coordinated to three pyrazole rings through their N1 nitrogen atoms, with each pyrazole bearing a phenyl substituent at the 3-position. The molecular formula is C27H21BKN6, representing the anionic borate ligand [HB(3-PhPz)3]- and the potassium cation K+. The structure features a "scorpionate" or "tripod" arrangement where the three pyrazole rings extend from the central boron atom in a tetrahedral geometry, with the fourth position occupied by a hydrogen atom .

The compound's structural characteristics can be inferred from crystallographic data of similar compounds, such as TpbTl (hydrotris(3-phenylpyrazol-1-yl)borate thallium), which crystallizes in the space group P21/n with unit cell parameters a=11.363(2) Å, b=11.096(2) Å, c=21.010(4) Å, and β=99.33(2)° for Z=4 . Notably, the phenyl and pyrazolyl planes are essentially coplanar in these structures, which significantly impacts the steric properties of the ligand .

PropertyExpected ValueBasis for Estimation
Molecular Weight~541 g/molCalculated from molecular formula
AppearanceWhite to off-white solidCommon for potassium salts of scorpionate ligands
SolubilitySoluble in polar organic solventsBased on similar tris(pyrazolyl)borates
Hydrogen Bond Acceptors~6Based on molecular structure
Hydrogen Bond Donors~0Based on molecular structure
Rotatable Bonds~6Based on structural flexibility of phenyl groups

SYNTHESIS AND PREPARATION METHODS

GENERAL SYNTHETIC ROUTES

The synthesis of hydrotris(3-phenylpyrazol-1-yl)borate potassium salt typically follows general methods developed for tris(pyrazolyl)borate ligands. Two primary synthetic approaches can be identified:

  • Traditional Method: Direct reaction of 3-phenylpyrazole with potassium borohydride (KBH4) at elevated temperatures (typically 190-220°C) . This classical approach, first developed by Trofimenko and colleagues, involves heating the pyrazole with KBH4 until hydrogen evolution ceases, indicating complete substitution of hydrides with pyrazolyl groups . The reaction proceeds through sequential displacement of hydrides from the borohydride:

    KBH4 + 3 (3-phenylpyrazole) → K[HB(3-PhPz)3] + 3 H2

  • Modern Method: More recent synthetic approaches utilize reactive haloboranes as boron sources under milder conditions. As described in the literature, dichloroborane dimethylsulfide complex (BHCl2·SMe2) can react with in situ formed sodium or potassium pyrazolide to yield tris(pyrazolyl)borate ligands under significantly milder conditions (room temperature in toluene) . This approach offers better control of regioselectivity and higher yields:

    3 (3-phenylpyrazole) + 3 NaH → 3 Na(3-phenylpyrazolide) + 3 H2
    3 Na(3-phenylpyrazolide) + BHCl2·SMe2 → Na[HB(3-PhPz)3] + 2 NaCl + SMe2

    The sodium salt can then be converted to the potassium salt through cation exchange if needed.

OPTIMIZED SYNTHESIS PROCEDURES

Based on recent developments in the synthesis of tris(pyrazolyl)borate ligands, an optimized procedure for hydrotris(3-phenylpyrazol-1-yl)borate potassium salt would likely involve:

  • Formation of the potassium or sodium salt of 3-phenylpyrazole using a suitable base (KH or NaH) in an appropriate solvent (typically toluene) at 0°C.

  • Addition of a reactive boron source (BHCl2·SMe2) at controlled temperature (0°C to room temperature) with stirring for 24 hours.

  • Workup procedures involving filtration, solvent evaporation, and recrystallization to obtain the pure product.

For large-scale synthesis, the method developed for similar compounds has been demonstrated to be scalable to at least 5 grams with maintained high yields (>90%) . The preferred approach utilizes stoichiometric amounts of reagents to minimize waste and side-product formation.

PHYSICAL AND CHEMICAL PROPERTIES

PHYSICAL CHARACTERISTICS

The physical properties of hydrotris(3-phenylpyrazol-1-yl)borate potassium salt can be inferred from those of structurally similar compounds. The salt likely exists as a crystalline solid at room temperature with thermal stability typical of scorpionate compounds.

By analogy with related compounds, the following physical characteristics can be anticipated:

  • Thermal Stability: Generally stable at room temperature, with good thermal resistance up to moderate temperatures (likely >200°C).

  • Solubility: Expected to be soluble in polar organic solvents such as tetrahydrofuran (THF), dichloromethane, and acetonitrile, with limited solubility in non-polar solvents.

  • Crystalline Structure: Likely to form ordered crystalline structures due to the presence of extensive aromatic systems and the ionic nature of the potassium salt.

  • Spectroscopic Properties: Would exhibit characteristic UV-Visible absorption bands associated with the π-π* transitions in the phenylpyrazole groups.

CHEMICAL REACTIVITY AND STABILITY

The chemical behavior of hydrotris(3-phenylpyrazol-1-yl)borate potassium salt is largely determined by its nature as a tridentate scorpionate ligand with a negative charge. Key aspects of its reactivity include:

  • Metal Coordination: The compound readily reacts with transition metal salts to form complexes where the scorpionate ligand coordinates through the nitrogen atoms of the pyrazole rings . This tridentate coordination creates a facial arrangement of donor atoms around the metal center.

  • Hydrolytic Stability: Like other tris(pyrazolyl)borates, it likely shows moderate sensitivity to hydrolysis, especially under acidic conditions, which can cleave the B-N bonds.

  • Redox Stability: Generally inert to oxidation under ambient conditions, though the phenyl groups could potentially undergo oxidation under harsh conditions.

  • Cation Exchange: The potassium counterion can be exchanged with other cations, including thallium(I), which is often used to prepare more reactive precursors for subsequent metal complexation .

APPLICATIONS AND USES

COORDINATION CHEMISTRY AND METAL COMPLEXES

Hydrotris(3-phenylpyrazol-1-yl)borate potassium salt serves as a versatile tridentate ligand for forming metal complexes with various transition metals. The steric influence of the phenyl groups at the 3-position of each pyrazole ring creates a distinctive coordination environment that can be exploited in designing metal complexes with specific geometric and electronic properties.

Notable applications in coordination chemistry include:

  • Formation of complexes with first-row transition metals such as cobalt, resulting in products like CoL with tetrahedral coordination geometry .

  • Preparation of rhodium complexes such as LRh(CO)2 and LRh(COD) (where L is the hydrotris(3-phenylpyrazol-1-yl)borate ligand), which have potential applications in homogeneous catalysis .

  • Development of zinc and palladium complexes with applications in organometallic chemistry and catalysis .

The phenyl substituents in the 3-position of the pyrazole rings create a more encumbered coordination pocket compared to unsubstituted or methyl-substituted analogues, which can enhance selectivity in catalytic applications through steric control.

COMPARISON WITH RELATED COMPOUNDS

STRUCTURE-PROPERTY RELATIONSHIPS

Hydrotris(3-phenylpyrazol-1-yl)borate potassium salt belongs to a broader family of scorpionate ligands, and its properties can be understood through comparison with structurally related compounds. Key structure-property relationships include:

  • Substituent Effects: The phenyl groups at the 3-position of the pyrazole rings create a more sterically demanding environment compared to unsubstituted or methyl-substituted analogues. This results in a larger "cone angle" that influences metal coordination geometry and reactivity .

  • Regioselectivity: Unlike some smaller substituents (such as methyl groups) that can lead to mixtures of regioisomers, the bulky phenyl groups typically ensure high regioselectivity during synthesis, resulting in substituents predominantly at the 3-position of the pyrazole rings .

  • Electronic Properties: The phenyl substituents modify the electronic properties of the pyrazole rings through conjugation, potentially affecting the donor properties of the nitrogen atoms.

Compared to similar compounds such as hydrotris(3-anisylpyrazol-1-yl)borate (where anisyl = 3-methoxyphenyl) or hydrotris(3-tert-butylpyrazol-1-yl)borate, the phenyl-substituted variant offers a unique balance of steric bulk and electronic properties .

COMPARATIVE REACTIVITY

The reactivity of hydrotris(3-phenylpyrazol-1-yl)borate potassium salt can be compared with other members of the tris(pyrazolyl)borate family to understand the impact of the phenyl substituents:

  • Metal Complexation: Compared to less sterically demanding analogues, the phenyl-substituted ligand may exhibit slower kinetics of metal complexation but potentially greater selectivity for specific coordination geometries.

  • Thermal Stability: The extensive conjugation provided by the phenyl groups likely enhances the thermal stability of the compound compared to analogues with alkyl substituents.

  • Solubility Profile: The phenyl groups increase the lipophilicity of the compound, potentially enhancing solubility in aromatic and halogenated solvents compared to more polar analogues.

  • Crystallization Behavior: The presence of phenyl groups often facilitates crystallization through π-stacking interactions, which can be advantageous for structural characterization of the ligand and its metal complexes.

The research by Trofimenko and colleagues demonstrated that subtle changes in the substituents of tris(pyrazolyl)borate ligands can lead to significant differences in coordinative behavior, highlighting the importance of structure-property relationships in this compound class .

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